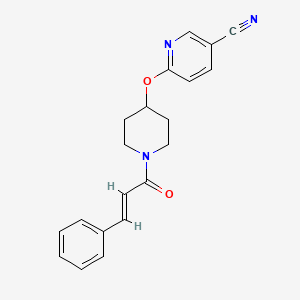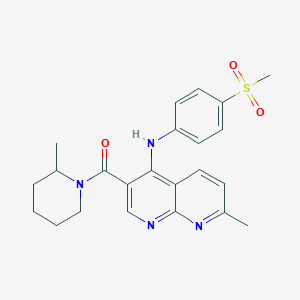![molecular formula C13H11BrClNO B2363822 4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol CAS No. 298217-75-1](/img/structure/B2363822.png)
4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C13H11BrClNO and a molecular weight of 312.59 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” features strong intramolecular O-H⋯N hydrogen bonds that generate S(6) ring motifs . The crystal structure features short intermolecular Br⋯Br and Cl⋯Cl contacts . The dihedral angle between the substituted benzene rings is 43.90 (11)° .Scientific Research Applications
Molecular Structure Investigation
In a study focusing on a related compound, the molecular structure of (E)-2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol was examined using crystallographic, spectroscopic, and computational methods. This research highlighted the preference of the phenol-imine form of the compound in the solid state and explored its aromaticity and tautomerism in different media (Kaştaş et al., 2020).
Synthesis and Structural Analysis
4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol was synthesized and structurally analyzed. This compound is related to the one and its formation, alongside another product, was studied under varying conditions. The structural confirmation was performed using various spectroscopic methods and theoretical calculations (Sun Ducheng, 2012).
Antibacterial Activity
A research explored the synthesis of aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e][1,3,2]oxazaphosphinine 2-oxides by reacting 4-bromo-2-{[(4-chlorophenyl)amino]methyl}phenol with various aryl phosphorodichloridates. The products were examined for their antibacterial activity, highlighting a potential application of the compound in medical research (Prasad et al., 2006).
Cross-Coupling Catalysis
A study demonstrated that a laccase from Rhizoctonia praticola could catalyze the cross-coupling of differently halogenated phenols, including 4-bromo-2-chlorophenol. This catalytic activity led to the formation of various dimers, signifying the role of enzymes in modifying the compound under investigation (Bollag et al., 1979).
Environmental and Analytical Chemistry
In the context of environmental chemistry, the compound has been studied for its role in the toxicity and anaerobic biodegradability of substituted phenols under methanogenic conditions. This research provides insight into the environmental fate and potential risks associated with such compounds (O'Connor & Young, 1989).
Interaction with Metal Ions
The interaction of this compound with metal ions has been explored. Studies demonstrate the synthesis and characterization of complexes formed with this compound, illuminating its potential application in the field of coordination chemistry (Koval et al., 2004).
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki-miyaura coupling reactions , which suggests it may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura coupling reactions suggests it may influence pathways related to carbon-carbon bond formation.
Properties
IUPAC Name |
4-bromo-2-[(4-chloroanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVDYVJXKKDEPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)



![2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2363748.png)



![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)
![2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2363759.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate](/img/structure/B2363761.png)
![4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2363762.png)
